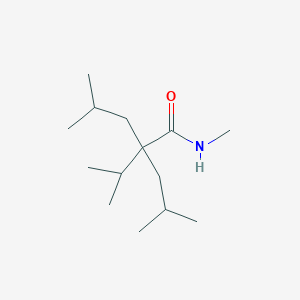
N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” is a synthetic organic compound. Its structure suggests it belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound’s unique structure, featuring multiple alkyl groups, may impart specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” likely involves the reaction of a suitable carboxylic acid derivative with an amine. Common methods include:
Amidation Reaction: Reacting a carboxylic acid or its derivative (like an ester or acid chloride) with an amine under controlled conditions.
Reaction Conditions: Typically, these reactions are carried out in the presence of a dehydrating agent (like DCC - dicyclohexylcarbodiimide) and a catalyst (like DMAP - 4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The compound might participate in nucleophilic substitution reactions, especially at the amide nitrogen or the alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigating its pharmacological properties or as a precursor to drug development.
Industry: Possible applications in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which “N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” exerts its effects would depend on its specific interactions at the molecular level. It might target specific enzymes, receptors, or pathways, leading to various biological or chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylacetamide: Another amide with similar structural features.
N-Methyl-2-pyrrolidone: A widely used solvent with an amide group.
N,N-Dimethylformamide: A common solvent in organic synthesis.
Uniqueness
“N,4-Dimethyl-2-(2-methylpropyl)-2-(propan-2-yl)pentanamide” is unique due to its specific arrangement of alkyl groups, which may impart distinct chemical and physical properties compared to other amides.
Eigenschaften
CAS-Nummer |
870719-63-4 |
|---|---|
Molekularformel |
C14H29NO |
Molekulargewicht |
227.39 g/mol |
IUPAC-Name |
N,4-dimethyl-2-(2-methylpropyl)-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C14H29NO/c1-10(2)8-14(12(5)6,9-11(3)4)13(16)15-7/h10-12H,8-9H2,1-7H3,(H,15,16) |
InChI-Schlüssel |
FMPWNLBXUBWTPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)C)(C(C)C)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
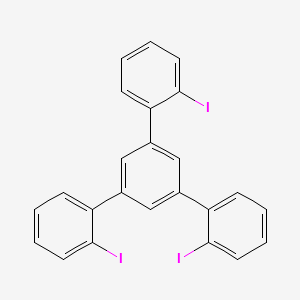
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)

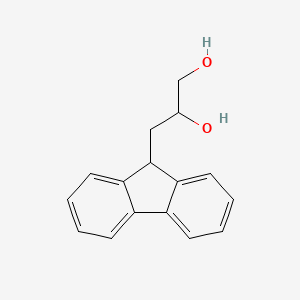
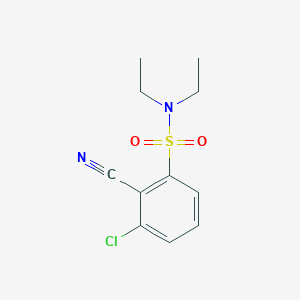
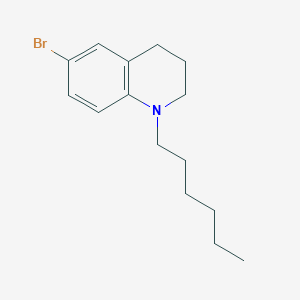
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)

![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
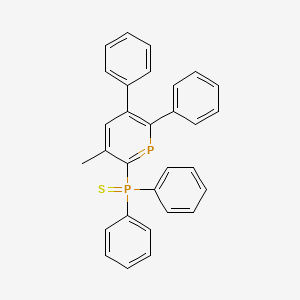
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)

